molecular formula C14H12ClNO3 B5820963 N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide

N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide

Cat. No.: B5820963
M. Wt: 277.70 g/mol
InChI Key: WGERVCSKKOBOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide: is an organic compound with the molecular formula C14H12ClNO3 It is characterized by the presence of a benzamide core substituted with a 3-chloro-4-methoxyphenyl group and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and salicylic acid.

    Amidation Reaction: The 3-chloro-4-methoxyaniline is reacted with salicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

Chemistry:

    Catalysis: N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry:

    Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments with specific color properties.

    Agriculture: It may be explored for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound differs by having a hydroxyl group at the 4-position instead of the 2-position.

Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of the 3-chloro-4-methoxyphenyl group also imparts distinct electronic and steric properties, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-19-13-7-6-9(8-11(13)15)16-14(18)10-4-2-3-5-12(10)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGERVCSKKOBOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.